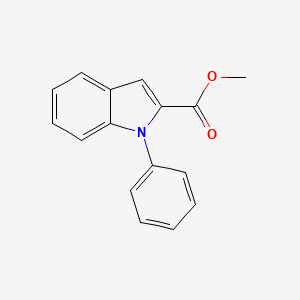![molecular formula C15H16N2O2 B13876694 4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
4-[4-(Dimethylamino)anilino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Dimethylamino)anilino]benzoic acid is an organic compound with the molecular formula C15H16N2O2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 4-(dimethylamino)anilino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)anilino]benzoic acid typically involves the reaction of 4-(dimethylamino)aniline with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and acidification to precipitate the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-[4-(Dimethylamino)anilino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
4-[4-(Dimethylamino)anilino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-[4-(Dimethylamino)anilino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and other cellular components can contribute to its anticancer properties.
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)benzyl alcohol
Uniqueness
4-[4-(Dimethylamino)anilino]benzoic acid is unique due to its specific structure, which combines the properties of both 4-(dimethylamino)aniline and benzoic acid. This unique combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
4-[4-(dimethylamino)anilino]benzoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)14-9-7-13(8-10-14)16-12-5-3-11(4-6-12)15(18)19/h3-10,16H,1-2H3,(H,18,19) |
InChI 键 |
NFTSLAKQFZZMJH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13876618.png)
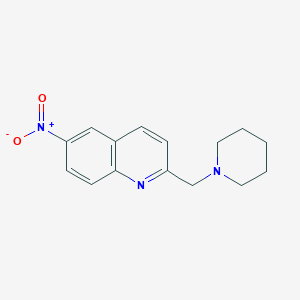
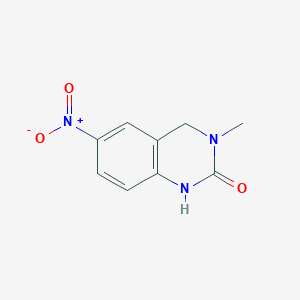
![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
![4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)
![1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13876640.png)
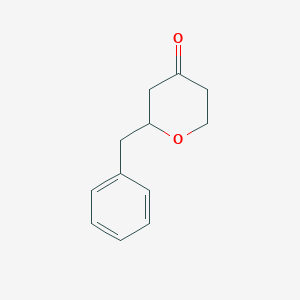
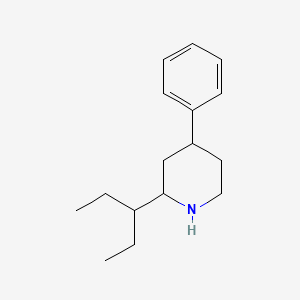

![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)
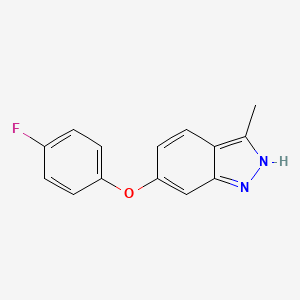
![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)

